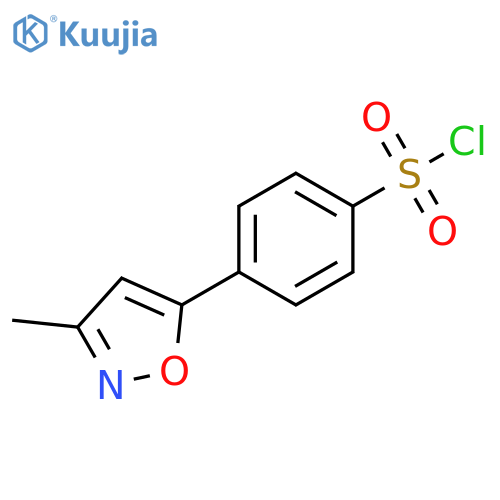

Cas no 2060027-83-8 (4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)

2060027-83-8 structure

商品名:4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride

CAS番号:2060027-83-8

MF:C10H8ClNO3S

メガワット:257.693420410156

MDL:MFCD30499147

CID:5212422

PubChem ID:125453989

4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonyl chloride, 4-(3-methyl-5-isoxazolyl)-

- 4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride

-

- MDL: MFCD30499147

- インチ: 1S/C10H8ClNO3S/c1-7-6-10(15-12-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3

- InChIKey: WDQYNZRTOJEOFG-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(C2ON=C(C)C=2)C=C1

4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-337551-0.1g |

4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

2060027-83-8 | 95.0% | 0.1g |

$1144.0 | 2025-03-18 | |

| Enamine | EN300-337551-10.0g |

4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

2060027-83-8 | 95.0% | 10.0g |

$5590.0 | 2025-03-18 | |

| Enamine | EN300-337551-0.05g |

4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

2060027-83-8 | 95.0% | 0.05g |

$1091.0 | 2025-03-18 | |

| Enamine | EN300-337551-2.5g |

4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

2060027-83-8 | 95.0% | 2.5g |

$2548.0 | 2025-03-18 | |

| Enamine | EN300-337551-1g |

4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

2060027-83-8 | 1g |

$1299.0 | 2023-09-03 | ||

| Enamine | EN300-337551-0.25g |

4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

2060027-83-8 | 95.0% | 0.25g |

$1196.0 | 2025-03-18 | |

| Enamine | EN300-337551-1.0g |

4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

2060027-83-8 | 95.0% | 1.0g |

$1299.0 | 2025-03-18 | |

| Enamine | EN300-337551-10g |

4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

2060027-83-8 | 10g |

$5590.0 | 2023-09-03 | ||

| Enamine | EN300-337551-5.0g |

4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

2060027-83-8 | 95.0% | 5.0g |

$3770.0 | 2025-03-18 | |

| Enamine | EN300-337551-0.5g |

4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |

2060027-83-8 | 95.0% | 0.5g |

$1247.0 | 2025-03-18 |

4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

2060027-83-8 (4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride) 関連製品

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量